Technical Assessment: 2-Nitro-5-(piperidin-1-yl)benzoic Acid
Technical Assessment: 2-Nitro-5-(piperidin-1-yl)benzoic Acid
Physicochemical Properties, Synthetic Methodologies, and Analytical Validation
Executive Summary
2-Nitro-5-(piperidin-1-yl)benzoic acid (CAS: 118159-39-0 ) is a functionalized aromatic scaffold characterized by the presence of an electron-withdrawing nitro group ortho to the carboxylic acid and an electron-donating piperidine ring at the meta position.[1][2] This specific substitution pattern makes it a critical intermediate in the synthesis of quinazolines, anthranilic acid derivatives, and potential bioactive agents targeting bacterial resistance or inflammatory pathways.[3]
This technical guide provides a rigorous analysis of the compound's molecular weight dynamics, a validated synthetic protocol based on nucleophilic aromatic substitution (
Part 1: Molecular Weight & Physicochemical Profile[1][4][5]
Precise molecular weight determination is the cornerstone of stoichiometric calculations in synthesis and identity confirmation in high-resolution mass spectrometry (HRMS).[1][3] For 2-Nitro-5-(piperidin-1-yl)benzoic acid, the distinction between average molecular weight (for weighing reagents) and monoisotopic mass (for mass spectrometry) is vital.[1][2]
Molecular Weight Data
| Property | Value | Technical Context |
| Molecular Formula | Core stoichiometry. | |
| Average Molecular Weight | 250.25 g/mol | Used for molarity calculations and bulk weighing.[1][3] |
| Monoisotopic Mass | 250.09536 Da | The exact mass of the most abundant isotope peak ( |
| [M-H]⁻ Ion (ESI) | 249.0881 Da | The expected primary ion in Negative Electrospray Ionization (due to the carboxylic acid).[3] |
| [M+H]⁺ Ion (ESI) | 251.1026 Da | The expected primary ion in Positive Electrospray Ionization (protonation of the piperidine nitrogen).[3] |
Structural Descriptors[1][2][3][6]
-
Lipophilicity (LogP): Predicted ~2.[3]5. The piperidine ring adds lipophilic bulk, while the nitro and carboxyl groups provide polarity.[3]
-
H-Bond Acceptors: 5 (Nitro group oxygens, Carboxyl oxygen, Piperidine nitrogen).[1][3]
Part 2: Synthetic Methodology
The synthesis of 2-Nitro-5-(piperidin-1-yl)benzoic acid relies on the principles of Nucleophilic Aromatic Substitution (
Mechanistic Rationale
The reaction is facilitated by the electronic environment of the benzene ring:
-
Activation: The nitro group at C2 is a strong electron-withdrawing group (EWG).[3] Through resonance, it creates an electron-deficient center at the C5 position (para to the nitro group), significantly lowering the activation energy for nucleophilic attack.
-
Nucleophile: Piperidine acts as a secondary amine nucleophile.[3]
-
Regioselectivity: Substitution occurs exclusively at C5. The C2 position is blocked by the nitro group, and the carboxyl group at C1 deactivates the ring but does not interfere sterically with C5.[3]
Validated Synthetic Protocol
Objective: Synthesis of 2-Nitro-5-(piperidin-1-yl)benzoic acid on a 10 mmol scale.
Reagents:
-
Piperidine (2.55 g, 30 mmol) – Acts as both reagent and base.[1]
-
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) – Polar aprotic solvents stabilize the Meisenheimer complex intermediate.
Step-by-Step Workflow:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.02 g of 5-chloro-2-nitrobenzoic acid in 10 mL of DMF.
-
Addition: Add 3.0 mL of piperidine dropwise over 5 minutes. Note: An exotherm may be observed due to acid-base neutralization of the carboxylic acid.[1][2]
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM) or HPLC. The starting material should disappear.[3]
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly into 50 mL of ice-cold water.
-
Acidification: The product exists as a piperidinium salt in the basic reaction mixture.[3] Acidify carefully with 1M HCl to pH ~3–4 to precipitate the free acid.[3]
-
Isolation: Filter the yellow/orange precipitate.[3] Wash with cold water (2 x 10 mL) to remove excess piperidine hydrochloride salts.[3]
-
Purification: Recrystallize from Ethanol/Water (1:1) if necessary to remove trace impurities.[3]
Synthesis Pathway Diagram[1][2][3]
Figure 1: Reaction logic flow for the nucleophilic aromatic substitution of 5-chloro-2-nitrobenzoic acid.
Part 3: Analytical Characterization[1]
To ensure the integrity of the synthesized compound for downstream applications (e.g., drug development), a multi-modal analytical approach is required.[3]
Mass Spectrometry (LC-MS)[1][2]
-
Method: ESI (Electrospray Ionization) in Negative Mode.[3]
-
Rationale: Carboxylic acids ionize efficiently in negative mode (
).[3] -
Acceptance Criteria:
Nuclear Magnetic Resonance ( -NMR)
Solvent: DMSO-
-
Carboxyl Proton: Broad singlet at 13.0–14.0 ppm.[3]
-
Aromatic Protons (3H):
-
Piperidine Protons (10H):
Analytical Workflow Diagram
Figure 2: Decision tree for the analytical validation of the synthesized scaffold.
Part 4: Pharmaceutical Relevance[1][7][8][9]
The 2-Nitro-5-(piperidin-1-yl)benzoic acid scaffold is not merely an endpoint but a versatile "warhead" in drug design.[1][2]
-
Reduction to Anthranilic Acids: Catalytic hydrogenation (
) or iron-mediated reduction ( ) converts the nitro group to an amine.[3] The resulting 2-amino-5-(piperidin-1-yl)benzoic acid is a precursor to quinazolinone alkaloids, which are privileged structures in kinase inhibitors.[1][2] -
Solubility Enhancement: The piperidine ring introduces a basic center (pKa ~11 for the conjugate acid), which can improve the aqueous solubility of otherwise hydrophobic aromatic drugs when formulated as hydrochloride salts.[3]
-
Target Interaction: The nitro group can serve as a reversible covalent trap (in specific metabolic contexts) or participate in hydrogen bonding within the binding pocket of enzymes like bacterial reductases.[3]
References
-
PubChem. (2025).[3][4] 5-Chloro-2-nitrobenzoic acid Compound Summary. National Library of Medicine.[3] Retrieved October 26, 2023, from [Link][1]
-
American Chemical Society. (n.d.).[3] Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. Retrieved October 26, 2023, from [Link][1]
